molecular formula C14H19NO4S B345503 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 1017121-91-3

1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B345503
CAS No.: 1017121-91-3
M. Wt: 297.37g/mol
InChI Key: OZNMYRWSAKRKJB-UHFFFAOYSA-N
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Description

The compound “1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid” is a derivative of piperidine . Piperidine is a six-membered heterocyclic compound, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a carboxylic acid group and a 2,5-dimethylbenzenesulfonyl group attached to the piperidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 297.38 . It is a powder at room temperature .

Scientific Research Applications

Hydrogen Bonding in Proton-Transfer Compounds

Research has delved into the hydrogen bonding and crystal structures of proton-transfer compounds involving derivatives similar to 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid. These studies have highlighted the importance of such compounds in understanding hydrogen bonding patterns, which are crucial for designing materials with specific properties (Smith, Wermuth, & Sagatys, 2011).

Anticancer Potential

Derivatives of piperidine-4-carboxylic acid have been synthesized and evaluated for their anticancer activity. This research contributes to the development of new therapeutic agents, indicating the compound's role in advancing cancer treatment (Rehman et al., 2018).

Catalysis and Synthesis Applications

The functionalization of magnetic nanoparticles with PPCA (a derivative of this compound) demonstrates its utility in catalyzing the synthesis of organic compounds, showcasing its potential in green chemistry and material science (Ghorbani‐Choghamarani & Azadi, 2015).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on metal surfaces. This research suggests the application of such compounds in protecting metals from corrosion, which is vital for industrial applications (Kaya et al., 2016).

Enzyme Inhibition for Therapeutic Use

The synthesis and biological evaluation of piperidine-based compounds have shown significant enzyme inhibition activities, highlighting their potential in drug discovery and development for treating various diseases (Khalid et al., 2016).

Future Directions

Piperidine derivatives are of significant interest in the field of drug discovery due to their wide range of biological activities . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future research directions for “1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid” could involve exploring its potential therapeutic applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-3-4-11(2)13(9-10)20(18,19)15-7-5-12(6-8-15)14(16)17/h3-4,9,12H,5-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNMYRWSAKRKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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